molecular formula C18H17N3O4S B2716118 methyl 4-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)benzoate CAS No. 1251710-20-9

methyl 4-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)benzoate

Cat. No.: B2716118
CAS No.: 1251710-20-9
M. Wt: 371.41
InChI Key: QIQAFQXMCRQQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)benzoate is a heterocyclic compound featuring a benzimidazole core linked to a sulfonated azetidine ring and a methyl benzoate moiety. Its synthesis often involves multi-step reactions, including palladium-catalyzed couplings, nitro reductions, and acid-promoted cyclizations. For instance, intermediates with azetidine or pyridine cores are synthesized via reactions such as reductive amination or oxidation with meta-chloroperbenzoic acid (m-CPBA), followed by purification using alumina column chromatography .

Properties

IUPAC Name

methyl 4-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-25-18(22)12-6-8-14(9-7-12)26(23,24)21-10-13(11-21)17-19-15-4-2-3-5-16(15)20-17/h2-9,13H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQAFQXMCRQQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)benzoate typically involves multiple steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the azetidine ring: The azetidine ring can be introduced via cyclization reactions involving appropriate precursors such as β-amino alcohols.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base.

    Esterification: The final step involves esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 4-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)benzoate typically involves multi-step organic reactions. The process often includes the formation of benzimidazole derivatives, which are crucial for enhancing biological activity. The characterization of these compounds is performed using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm their structural integrity and purity.

Example Synthesis Pathway

  • Formation of Benzimidazole Derivative : A key step involves synthesizing the benzimidazole core, which is known for its biological activity.
  • Azetidine Ring Formation : The introduction of the azetidine ring is achieved through cyclization reactions.
  • Sulfonylation : The sulfonyl group is introduced to enhance solubility and biological activity.
  • Esterification : Methylation of the carboxylic acid group leads to the final ester product.

Anticancer Activity

Research has shown that compounds containing benzimidazole moieties exhibit significant anticancer properties. For instance, studies have evaluated the inhibitory effects on various cancer cell lines, including colorectal carcinoma (HCT116). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Evaluation

In a study evaluating similar benzimidazole derivatives:

  • Compounds N9 and N18 demonstrated IC50 values of 5.85 µM and 4.53 µM, respectively, against HCT116 cells, outperforming standard treatments like 5-Fluorouracil (IC50 = 9.99 µM) .
  • The presence of substituents such as nitro or halo groups significantly enhanced anticancer activity.

Antimicrobial Activity

Benzimidazole derivatives have also been assessed for their antimicrobial properties against various pathogens. The synthesized compounds showed promising results against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

A study reported:

  • Compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 1.27 µM to 2.65 µM against selected bacterial strains .
  • These findings suggest that modifications on the benzimidazole scaffold can lead to potent antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzimidazole ring or alterations in the azetidine structure can significantly impact biological activity.

Key Findings from SAR Studies

  • Substituent Effects : Electron-withdrawing groups generally enhance potency by increasing electron density on reactive sites.
  • Ring Modifications : Altering ring sizes or introducing heteroatoms can improve selectivity towards cancer cells while minimizing toxicity to normal cells.

Mechanism of Action

The mechanism of action of methyl 4-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfonyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl vs. Sulfinyl Derivatives

The target compound’s sulfonyl group distinguishes it from analogs like 2-(((4-(2-methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole, which contains a sulfinyl group. Sulfonyl groups are more electron-withdrawing and oxidatively stable than sulfinyl groups, which may enhance metabolic stability and receptor affinity . For example, sulfonyl-linked compounds often exhibit higher melting points and aqueous solubility due to increased polarity.

Azetidine vs. Pyridine/Piperazine Rings

  • This contrasts with imidazo[4,5-b]pyridine derivatives, where larger 6-membered rings offer greater flexibility but reduced steric specificity .
  • Piperazine-containing analogs : Compounds like 4c (from ) incorporate piperazine, which enhances solubility and basicity. However, azetidine’s compact structure may reduce off-target interactions compared to bulkier piperazine moieties .

Substituent Effects on Bioactivity

  • Thioether-linked derivatives : Compounds such as ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate () replace sulfonyl with thioether linkages, reducing hydrogen-bonding capacity and possibly diminishing pharmacokinetic performance .

Key Data and Research Findings

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Functional Groups Notable Properties Reference
Methyl 4-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)benzoate Benzimidazole-Azetidine Sulfonyl, Methyl Benzoate High polarity, rigid conformation, potential kinase inhibition
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole Benzimidazole-Pyridine Sulfinyl, Methoxyphenoxy Moderate stability, lower melting point
Ethyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate Benzimidazole-Benzene Ester, Methyl Low solubility, limited bioactivity
Compound 4c (1-(1H-benzimidazol-2-yl)-3-(5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)propan-1-one) Benzimidazole-Oxadiazole Piperazine, Oxadiazole High drug-likeness score (0.85), predicted CNS activity

Discussion of Research Implications

  • Synthetic Accessibility : The target compound’s synthesis requires precise control over sulfonation and azetidine ring formation, contrasting with simpler reductive amination routes used for piperazine derivatives (e.g., ) .
  • Biological Activity : The sulfonyl-azetidine motif may enhance selectivity for kinases or PDEs (phosphodiesterases) compared to sulfinyl or thioether analogs, as seen in ’s imidazo[4,5-b]pyridine inhibitors .
  • ADMET Profile : Azetidine’s rigidity and sulfonyl polarity likely improve metabolic stability over compounds like ethyl 4-(2-(5-methoxy-benzimidazol-2-yl thio)acetamido)benzoate , which may suffer from faster hepatic clearance due to thioether oxidation .

Biological Activity

Methyl 4-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)benzoate (CAS Number: 1251710-20-9) is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

PropertyValue
Common Name This compound
Molecular Formula C₁₈H₁₇N₃O₄S
Molecular Weight 371.4 g/mol
CAS Number 1251710-20-9

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with azetidine and benzimidazole moieties. The process may utilize various coupling agents and solvents to enhance yield and purity. Specific methodologies can vary, but the general approach aims to achieve a high degree of functionalization at the benzoate position.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the benzimidazole structure are known to inhibit cancer cell proliferation. In a study involving various benzotriazole derivatives, one compound demonstrated an IC₅₀ value of 1.2–2.4 nM against human cancer cell lines, suggesting a potent anticancer effect .

The proposed mechanism for the anticancer activity of such compounds often involves the inhibition of key enzymes or pathways involved in cell proliferation and survival. For example, some studies suggest that these compounds may act as histone deacetylase inhibitors (HDACi), which play a crucial role in cancer cell regulation by altering chromatin structure and gene expression .

Case Studies

  • In Vitro Studies : A study on similar azetidine derivatives showed promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancers. The compounds were evaluated using MTT assays, revealing significant cytotoxicity at low concentrations .
  • Animal Models : In vivo studies have also been conducted to assess the efficacy of related compounds in tumor-bearing mice models. These studies typically measure tumor size reduction and survival rates, showing that certain derivatives can significantly prolong survival compared to controls .

Q & A

Q. Validation Tools :

TechniqueKey Data PointsPurpose
IR S-H (2634 cm⁻¹), N-H (3395 cm⁻¹)Confirm functional groups
¹H/¹³C-NMR δ10.93 (benzimidazole N-H), δ151.93 (N=C-N)Verify ring substitution patterns
Elemental Analysis ±0.4% deviation from theoretical valuesAssess purity

How can researchers optimize regioselectivity during sulfonation of the azetidine ring?

Advanced Research Focus
Regioselectivity challenges arise during sulfonation due to competing reaction pathways. Key strategies include:

  • Catalytic systems : Copper sulfate/sodium ascorbate in click chemistry improves specificity for triazole-azetidine coupling, as seen in regioselective cycloadditions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor sulfonyl chloride activation, while aqueous ethanol (50:50) reduces side reactions .
  • Temperature control : Lower temperatures (0–5°C) minimize over-sulfonation, critical for preserving azetidine ring integrity .

Case Study : In sulfonyl-tethered benzoates, optimal yields (≥85%) were achieved using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), confirmed by ¹³C-NMR peaks at δ120–130 ppm for triazole carbons .

Which spectroscopic techniques resolve structural ambiguities in sulfonyl-azetidine-benzimidazole hybrids?

Q. Methodological Focus

  • 2D-NMR (HSQC, HMBC) : Resolves overlapping aromatic signals (e.g., δ7.2–8.1 ppm in ¹H-NMR) by correlating ¹H-¹³C couplings, critical for assigning substituents on the benzimidazole core .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiates isomers via exact mass (e.g., [M+H]⁺ at m/z 369.4000 for methyl benzoate derivatives) .
  • X-ray crystallography : Resolves steric effects in azetidine conformers, though limited by crystal formation challenges in sulfonated compounds .

Q. Pitfalls :

  • Signal broadening in ¹H-NMR : Caused by restricted rotation in sulfonyl-azetidine linkages. Mitigated using deuterated DMSO at elevated temperatures .

How should biological activity assays be designed to address contradictory results in leishmanicidal or anticonvulsant studies?

Q. Advanced Research Focus

  • Dose-response profiling : Test compounds at 10–100 µM ranges with positive controls (e.g., miltefosine for leishmaniasis). Replicate inconsistencies may arise from variable parasite strains .
  • Mechanistic studies : Use fluorescence-based assays to track sulfonate ester hydrolysis, a proposed activation step for prodrugs .
  • Statistical validation : Apply ANOVA for split-plot designs (e.g., randomized blocks with 4 replicates) to assess significance in bioactivity trends .

Example : In sulfonyl-containing benzoates, IC₅₀ values varied from 12–45 µM against Leishmania spp., attributed to electron-withdrawing substituents on the aryl group .

How does the molecular design of this compound align with theoretical frameworks for kinase inhibition or ion channel modulation?

Q. Theoretical Focus

  • Pharmacophore modeling : The sulfonyl group acts as a hydrogen bond acceptor, while the benzimidazole mimics purine motifs in ATP-binding pockets (e.g., tyrosine kinases) .
  • Docking studies : Benzimidazole-azetidine hybrids show binding poses overlapping with FDA-approved inhibitors (e.g., imatinib) in kinase active sites, validated by Glide scores ≤−8.0 kcal/mol .
  • QSAR analysis : LogP values (~2.5–3.5) suggest optimal blood-brain barrier penetration for anticonvulsant applications, supported by hydrazine carboxamide derivatives in preclinical models .

How are discrepancies between calculated and experimental elemental analysis data resolved?

Q. Data Analysis Focus

  • Recrystallization : Impurities (e.g., unreacted starting materials) skew carbon/nitrogen ratios. Recrystallize from ethanol/water (3:1) to achieve deviations <0.4% .
  • Alternative combustion methods : Use CHNS-O analyzers for trace oxygen detection, critical for sulfonate esters prone to hydrolysis .

Example : For compound 10k (C₁₈H₁₅N₃O₄S), theoretical C:45.07 vs. experimental C:45.12—attributed to residual solvent, addressed by vacuum drying .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.